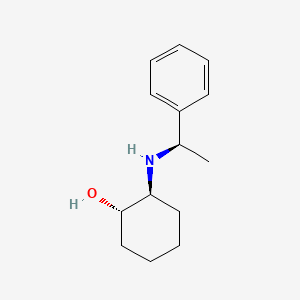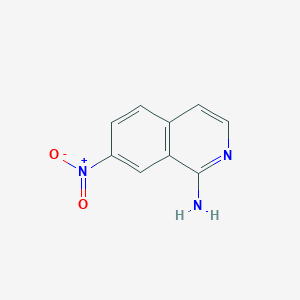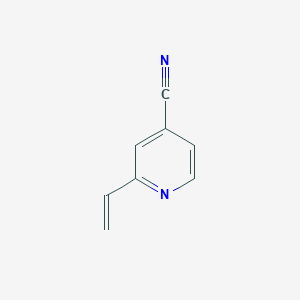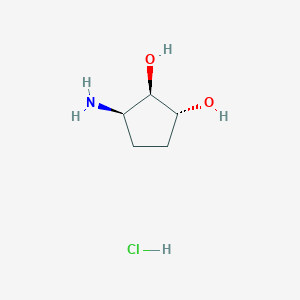![molecular formula C8H14O3 B3176243 [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate CAS No. 98516-06-4](/img/structure/B3176243.png)
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methanogenic Pathways and Isotopic Signatures
Methanogenesis involves the production of methane from precursors like acetate and carbon dioxide. The study by Conrad (2005) reviews the quantification of these pathways through stable carbon isotopic signatures, highlighting the importance of isotopic fractionation factors in understanding environmental methanogenesis. This research is relevant for understanding the environmental cycling of compounds and their isotopic signatures, potentially including those similar to the compound (Conrad, 2005).
DNA Methylation in Biological Processes
DNA methylation plays a critical role in gene expression and biological processes. The review by Yong, Hsu, and Chen (2016) covers major methylation assays and techniques for profiling DNA methylation, providing insights into the complex patterns of methylation and their significance in various biological contexts (Yong, Hsu, & Chen, 2016).
Emerging Environmental Contaminants
A review by Lange, Scheurer, and Brauch (2012) discusses the trace analytical methods for determining artificial sweeteners in aquatic environments, including their fate and behavior. This research is pertinent to understanding how various chemical compounds, possibly including acetate derivatives, behave as environmental contaminants (Lange, Scheurer, & Brauch, 2012).
Epigenetic Changes and Alzheimer's Disease
Research on Alzheimer's disease emphasizes the role of epigenetic changes, including DNA methylation and hydroxymethylation, in its pathogenesis. Xiao, Liu, and Jiao's (2020) review summarizes these findings and proposes potential therapeutic strategies based on epigenetic modulation (Xiao, Liu, & Jiao, 2020).
Safety and Hazards
The safety and hazards of a chemical compound refer to its potential risks in handling and use. For “[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate”, it’s indicated that the compound may be harmful if swallowed and may cause skin and eye irritation . It’s recommended to handle it with appropriate safety equipment and procedures .
Propriétés
IUPAC Name |
[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCYJQQTKKLOY-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



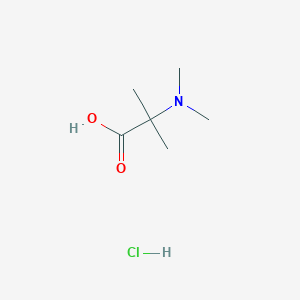
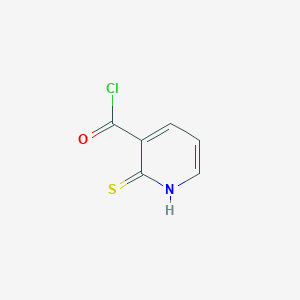
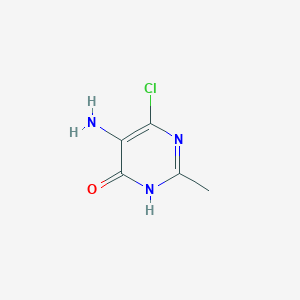
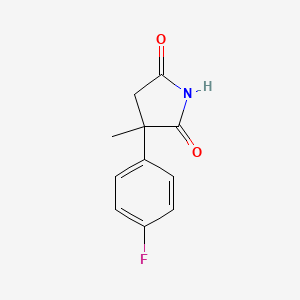
amine](/img/structure/B3176194.png)

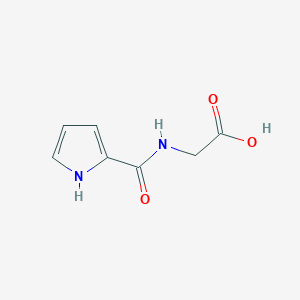
![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)


